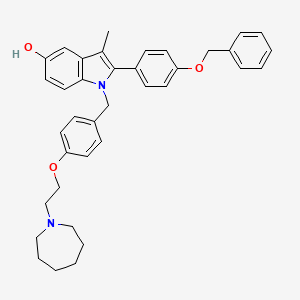

1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol

Description

1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Properties

Molecular Formula |

C37H40N2O3 |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-2-(4-phenylmethoxyphenyl)indol-5-ol |

InChI |

InChI=1S/C37H40N2O3/c1-28-35-25-32(40)15-20-36(35)39(37(28)31-13-18-34(19-14-31)42-27-30-9-5-4-6-10-30)26-29-11-16-33(17-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3 |

InChI Key |

USMIREZFQUEDRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol typically involves multiple steps, including:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

Attachment of the Azepane Group: The azepane group can be attached via an etherification reaction using azepan-1-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzyl or benzyloxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, azepan-1-ol, and appropriate bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The azepane and benzyloxy groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

1-(4-(2-(piperidin-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol: Similar structure with a piperidine ring instead of an azepane ring.

1-(4-(2-(morpholin-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol: Similar structure with a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol may confer unique properties, such as increased flexibility or specific binding interactions, distinguishing it from similar compounds with different ring structures.

Biological Activity

1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol, commonly known as Bazedoxifene acetate, is a selective estrogen receptor modulator (SERM) that has shown significant potential in the treatment of various conditions, particularly in postmenopausal osteoporosis and breast cancer. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₄₄H₄₆N₂O₃

- Molecular Weight: 650.848 g/mol

- CAS Number: 198480-21-6

- Density: 1.1 g/cm³

- Boiling Point: 810.3 °C at 760 mmHg

- LogP: 11.14

Bazedoxifene functions primarily by binding to estrogen receptors in a tissue-selective manner, which allows it to exert estrogenic effects in bone while antagonizing estrogen effects in breast tissue. This dual action is crucial for its therapeutic applications:

- Bone Health: It mimics estrogen's beneficial effects on bone density, thereby reducing the risk of fractures in postmenopausal women.

- Cancer Prevention: By antagonizing estrogen effects in breast tissue, it may help prevent the growth of estrogen-dependent tumors.

In Vitro Studies

Research has demonstrated that Bazedoxifene exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The following table summarizes key findings from in vitro studies:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Bazedoxifene | MCF-7 | 2.13 ± 0.80 | High |

| Bazedoxifene | SiHa | 4.34 ± 0.98 | Moderate |

| Bazedoxifene | PC-3 | 4.46 ± 0.53 | Moderate |

| Control (CA4) | MCF-7 | 4.12–5.23 | N/A |

These results indicate that Bazedoxifene is particularly effective against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Molecular Docking Studies

Molecular docking studies have shown that Bazedoxifene binds effectively to the colchicine-binding site of tubulin, inhibiting its polymerization. The binding energy values ranged from -48.34 to -91.43 Kcal/mol, indicating a strong affinity for the target protein .

Clinical Trials

A notable clinical study highlighted the efficacy of Bazedoxifene in reducing vertebral fractures among postmenopausal women over a three-year period. The study demonstrated a significant reduction in fracture incidence compared to placebo groups .

Comparative Studies

In comparative studies with other SERMs like Raloxifene and Tamoxifen, Bazedoxifene showed superior efficacy in maintaining bone density without increasing the risk of endometrial cancer or thromboembolic events, making it a safer alternative for long-term therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.